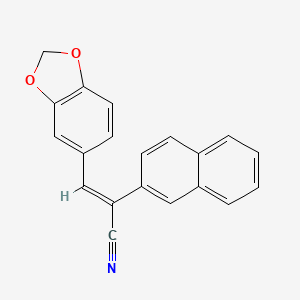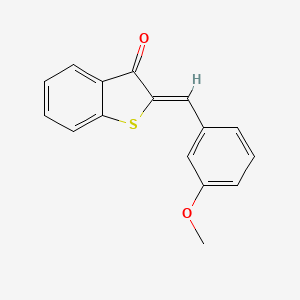![molecular formula C19H21NO B5407233 1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5407233.png)
1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one, also known as 4-Methylpentedrone (4-MPD), is a designer drug that belongs to the cathinone class. It is a synthetic stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. However, this compound has also attracted the attention of researchers due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 4-MPD involves the inhibition of the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in stimulating and euphoric effects, similar to other drugs of abuse such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPD are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-MPD in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This makes it a useful tool for investigating the role of these neurotransmitters in behavior and cognition. However, the potential for abuse and addiction must be taken into account when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 4-MPD. One area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Another direction is the development of novel therapeutic agents based on the structure of 4-MPD, which could have potential applications in the treatment of psychiatric disorders. Additionally, the synthesis of analogs of 4-MPD could lead to the discovery of new compounds with unique pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-MPD involves several steps, including the reaction of 4-methylpropiophenone with ethylmagnesium bromide to form 1-(4-methylphenyl)-1-propanol. This intermediate is then reacted with N-phenylethylamine to form 1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one. The synthesis of this compound is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-MPD has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to affect the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in reward, motivation, and attention. This compound could be used to investigate the mechanisms underlying addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(1-phenylethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-9-11-18(12-10-14)19(21)13-15(2)20-16(3)17-7-5-4-6-8-17/h4-13,16,20H,1-3H3/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCBIPGLDVUHSP-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-chlorobenzyl)oxy]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5407162.png)
![N-(3-chlorophenyl)-N'-[2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]urea](/img/structure/B5407168.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5407178.png)
![5-[(3-acetylphenoxy)methyl]-N-(2-hydroxyethyl)-N-methylisoxazole-3-carboxamide](/img/structure/B5407192.png)
![2-[methyl(2-phenylethyl)amino]-N-[(2S)-2-pyrrolidinylmethyl]-2-indanecarboxamide](/img/structure/B5407210.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[1-(2-thienyl)ethyl]acetamide](/img/structure/B5407212.png)

![methyl 4-{[3-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5407223.png)
![N-ethyl-2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5407235.png)
![4-[((2R,5S)-5-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5407243.png)
![2-{[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B5407250.png)
![2-{4-[(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}propanoic acid](/img/structure/B5407253.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5407264.png)
